molecular formula C17H19ClN4O2 B10921671 2-chloro-N-[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]benzamide

2-chloro-N-[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B10921671
M. Wt: 346.8 g/mol
InChI Key: BKQJLPRBIWENAY-UHFFFAOYSA-N
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Description

2-chloro-N-[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]benzamide is a synthetic organic compound with a complex structure It contains a benzamide core substituted with a pyrazole ring, which is further functionalized with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine group is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Formation of the Benzamide Core: The final step involves the coupling of the pyrazole-piperidine intermediate with a chlorobenzoyl chloride derivative under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-chloro-N-[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-methyl-5-phenyl-3-(piperidin-1-ylcarbonyl)thien-2-yl]benzamide
  • 3-chloro-N-[3-cyano-4-methyl-5-(piperidin-1-ylcarbonyl)thien-2-yl]benzamide

Uniqueness

2-chloro-N-[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]benzamide is unique due to its specific substitution pattern and the presence of both pyrazole and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19ClN4O2

Molecular Weight

346.8 g/mol

IUPAC Name

2-chloro-N-[1-methyl-5-(piperidine-1-carbonyl)pyrazol-4-yl]benzamide

InChI

InChI=1S/C17H19ClN4O2/c1-21-15(17(24)22-9-5-2-6-10-22)14(11-19-21)20-16(23)12-7-3-4-8-13(12)18/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,20,23)

InChI Key

BKQJLPRBIWENAY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=CC=CC=C2Cl)C(=O)N3CCCCC3

Origin of Product

United States

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